molecular formula C18H20ClFN4O2 B2427101 (2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946313-10-6

(2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2427101
CAS RN: 946313-10-6
M. Wt: 378.83
InChI Key: DAIFVVTXWQBPRY-UHFFFAOYSA-N
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Description

“(2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound. It is part of a novel series of methanone derivatives that have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone” can be analyzed using various computational methods. For example, the InChI string and Canonical SMILES can be used to represent the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone” can be computed using various methods. For example, the molecular weight is 347.8 g/mol . Other computed properties include XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .

Future Directions

The future directions for research on “(2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone” could include further exploration of its potential as a TRPV4 channel antagonist , as well as investigation into its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O2/c1-2-12-26-16-7-6-15(21-22-16)23-8-10-24(11-9-23)18(25)17-13(19)4-3-5-14(17)20/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIFVVTXWQBPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

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